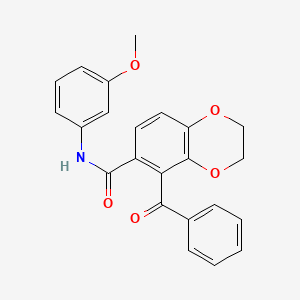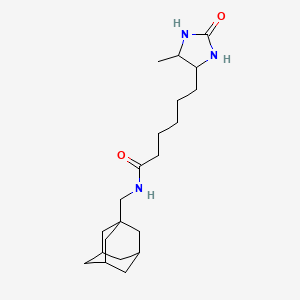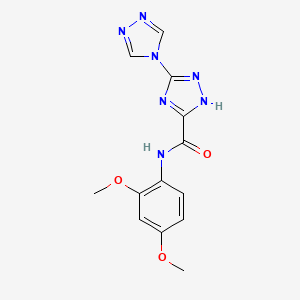![molecular formula C17H13NO3S B15003181 2-Furancarboxamide, N-[2-[2-(2-thienyl)acetyl]phenyl]-](/img/structure/B15003181.png)
2-Furancarboxamide, N-[2-[2-(2-thienyl)acetyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a furan ring, and an amide linkage. Thiophene and furan are both five-membered heterocyclic compounds containing sulfur and oxygen atoms, respectively. These heterocycles are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE typically involves the acylation of 2-(thiophen-2-yl)acetic acid with 2-aminophenyl furan-2-carboxamide. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or carbodiimide to activate the carboxylic acid group . The reaction conditions often include the use of an organic solvent like tetrahydrofuran (THF) and a base such as triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the acyl and amide moieties can be reduced to alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohols or amines derived from the carbonyl groups.
Substitution: Halogenated or nitrated derivatives of the thiophene and furan rings.
Applications De Recherche Scientifique
N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and pain pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-acetic acid share structural similarities and exhibit similar biological activities.
Furan Derivatives: Compounds such as furan-2-carboxamide and furan-2-acetic acid also share structural features and applications.
Uniqueness
N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of thiophene and furan rings, which confer distinct electronic properties and biological activities. This dual heterocyclic structure enhances its potential as a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C17H13NO3S |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-[2-(2-thiophen-2-ylacetyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13NO3S/c19-15(11-12-5-4-10-22-12)13-6-1-2-7-14(13)18-17(20)16-8-3-9-21-16/h1-10H,11H2,(H,18,20) |
Clé InChI |
JIIKMELBYALNSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CC2=CC=CS2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid](/img/structure/B15003104.png)
![{4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}[5-(phenoxymethyl)furan-2-yl]methanone](/img/structure/B15003113.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B15003118.png)
![3-(5-bromofuran-2-yl)-N-(2-{[(3,4-diethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003121.png)
![2-methyl-N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B15003126.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003135.png)
![3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B15003137.png)
![4-{[2-(1H-pyrrol-1-yl)benzyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15003141.png)
![N-ethyl-2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15003147.png)
![17-[(2-fluorophenyl)methyl]-13-methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one](/img/structure/B15003151.png)



![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}pentanamide](/img/structure/B15003184.png)
